molecular formula C17H18O3 B8687917 2'-Ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

2'-Ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B8687917
M. Wt: 270.32 g/mol
InChI Key: PWPINMVOJWYUPN-UHFFFAOYSA-N
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Patent
US08741923B2

Procedure details

To a solution of methyl 2-ethyl-2-(methoxymethyl)-1,1′-biphenyl-4-carboxylate (12 g, 0.0422 mol) in THF (150 mL) and water (30 mL), was added lithium hydroxide monohydrate (5.31 g, 0.127 mol) in portions. After 12 h at RT, the reaction mixture was concentrated and the aqueous phase was acidified using conc. HCl and extracted with EtOAc. Then the organic layers were washed with water and brine solution. The solvents were dried over sodium sulphate and concentrated under reduced pressure to afford the title compound as a white solid (9 g, 80%). 1H NMR (DMSO-d6, 300 MHz) δ 12.9 (1H, bs), 8.08 (1H, s), 7.88-7.90 (1H, m), 7.34-7.35 (2H, m), 7.21-7.25 (2H, m), 7.03-7.05 (1H, m), 4.04-4.13 (2H, m), 3.16-3.18 (3H, s), 2.29-2.38 (1H, m), 2.19-2.24 (1H, m), 0.92-0.95 (3H, m). LC/MS (Method A): 269.0 (M−H)−. HPLC (Method B) Rt 5.06 min (Purity: 97.4%).
Name
methyl 2-ethyl-2-(methoxymethyl)-1,1′-biphenyl-4-carboxylate
Quantity
12 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
C([C:3]1([CH2:19][O:20][CH3:21])[CH2:8][C:7]([C:9]([O:11]C)=[O:10])=[CH:6][CH:5]=[C:4]1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)C.O.[OH-].[Li+].[CH2:25]1COC[CH2:26]1>O>[CH2:25]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:4]1[CH:5]=[CH:6][C:7]([C:9]([OH:11])=[O:10])=[CH:8][C:3]=1[CH2:19][O:20][CH3:21])[CH3:26] |f:1.2.3|

Inputs

Step One
Name
methyl 2-ethyl-2-(methoxymethyl)-1,1′-biphenyl-4-carboxylate
Quantity
12 g
Type
reactant
Smiles
C(C)C1(C(=CC=C(C1)C(=O)OC)C1=CC=CC=C1)COC
Name
lithium hydroxide monohydrate
Quantity
5.31 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
Then the organic layers were washed with water and brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvents were dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)C1=C(C=C(C=C1)C(=O)O)COC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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